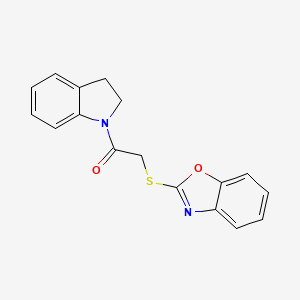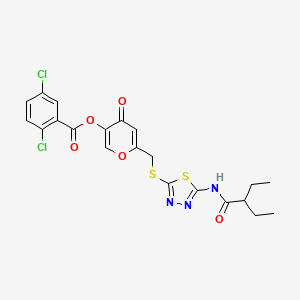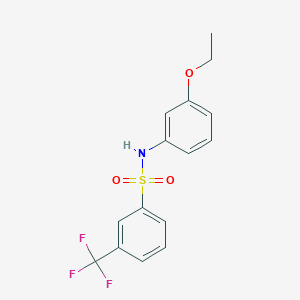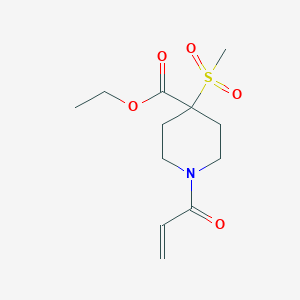
2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione” is a chemical compound with the molecular formula C20H17FN2O2 . It is used for pharmaceutical testing and is available as a high-quality reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 20 carbon atoms, 17 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 336.36 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Chemical Properties
A primary application of compounds related to 2-((4-(2-Fluorophenyl)piperazinyl)methylene)indane-1,3-dione involves synthetic routes and the exploration of their chemical properties. For instance, piperazine-2,5-diones, which share structural similarities, are synthesized via Dieckmann cyclization, highlighting a method for constructing complex molecular architectures from simpler precursors. This process is essential for developing pharmaceuticals and materials with specific functions (Aboussafy & Clive, 2012).
Luminescent Properties and Photo-induced Electron Transfer
Compounds with structural motifs similar to this compound exhibit interesting luminescent properties and photo-induced electron transfer capabilities. Research on naphthalimide derivatives with piperazine substituents, for example, has revealed their potential as pH probes and in studying fluorescence quenching mechanisms, which are fundamental for developing optical sensors and imaging agents (Gan et al., 2003).
Antagonist Activity in Medicinal Chemistry
Derivatives of this compound have been explored for their antagonist activity, particularly targeting the 5-HT2 receptor, a critical target in psychiatric and neurological disorders. This research demonstrates the compound's relevance in developing new treatments for mental health conditions, showcasing the compound's versatility in drug discovery (Watanabe et al., 1992).
Anti-inflammatory Activity
Investigations into the anti-inflammatory activities of structurally related compounds, such as those substituted on the benzene ring or heterocycle of indanediones, have shown significant potential. These studies contribute to the search for novel anti-inflammatory agents, which can lead to safer and more effective treatments for inflammatory diseases (Leblois et al., 1987).
Antimicrobial and Anticoagulant Properties
Research into 2-(arylsulfonyl)indane-1,3-diones has unveiled potent antimicrobial and anticoagulant properties, suggesting a dual therapeutic potential for related compounds. This versatility underscores the importance of such chemical frameworks in developing multifunctional pharmaceuticals (Jeyachandran & Ramesh, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methylidene]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2/c21-17-7-3-4-8-18(17)23-11-9-22(10-12-23)13-16-19(24)14-5-1-2-6-15(14)20(16)25/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETORNXBOYISJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2917298.png)
![4-(3-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2917299.png)

![N-[({2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}carbamoyl)amino]pyridine-3-carboxamide](/img/structure/B2917304.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2917312.png)





![3-Amino-N-[[1-(5-chloro-2,3-dihydro-1-benzofuran-2-carbonyl)piperidin-2-yl]methyl]propanamide;hydrochloride](/img/structure/B2917318.png)
![2-{1-[(2,4-dimethylphenyl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2917320.png)
